molecular formula C11H16ClN B1430479 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803582-79-7

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1430479
CAS No.: 1803582-79-7
M. Wt: 197.7 g/mol
InChI Key: IVLMBFVLEFTALW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products

Safety and Hazards

The safety information available indicates that the compound has several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, more research could be conducted to understand the synthesis and chemical reactions of these compounds .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in the modulation of gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of metabolites. These interactions can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake and distribution across different cellular compartments. This distribution is crucial for its localization and accumulation in target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form tetrahydroisoquinoline structures . The reaction conditions often include acidic environments and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, benzyl amines, and acetophenones under basic conditions.

Major Products Formed

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinolines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methyl substitutions at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a neuroprotective agent and its utility in synthesizing complex bioactive compounds .

Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-3-4-12-7-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMBFVLEFTALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCNCC2=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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